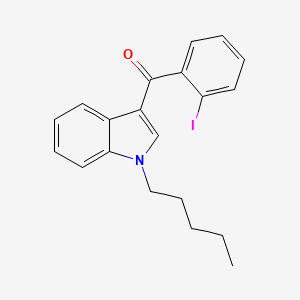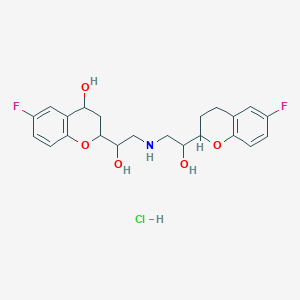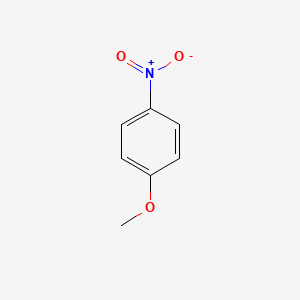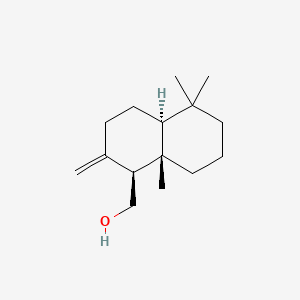
ASN001
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ASN001 is an orally available non-steroidal, lyase-selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17), with potential anti-androgenic and antineoplastic activities. Upon oral administration, CYP17 lyase inhibitor this compound selectively binds to and inhibits the lyase activity of CYP17A1 in both the testes and adrenal glands, resulting in a significant reduction in androgen production to castrate-range levels. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities; it plays a key role in the steroidogenic pathway.
Applications De Recherche Scientifique
Allele-Specific Copy Number Analysis Tool
ASN001 has implications in allele-specific copy number analysis (ASCN) using next-generation sequencing (NGS). This application is crucial for annotating genomes, identifying deletions, gains, and amplifications, and adjusting copy number calls for tumor purity, ploidy, and clonal heterogeneity. This is significant in interpreting NGS-based cancer gene copy number data in clinical sequencing (Shen & Seshan, 2016).
Clinical Activity and Safety
This compound, a selective CYP17 lyase inhibitor, shows promise in clinical trials for treating metastatic castration-resistant prostate cancer. It demonstrates high oral bioavailability and low potential for drug-drug interaction, making it suitable for future combination trials (Garcia et al., 2017).
Evaluation of Individual Researchers
This compound is also relevant in the context of the Italian National Scientific Qualification (ASN), a system for evaluating and qualifying individual researchers for professorship positions. This involves assessing applicants using quantitative indicators of impact and productivity (Marzolla, 2015).
Authentication of Cell Lines
In the realm of cell line authentication, this compound is pertinent. Standards for cell line authentication are critical for establishing consensus technical criteria and practices, ensuring the quality of cell lines used in research (Almeida, Cole, & Plant, 2016).
Translational Research and Nursing Science
This compound's relevance extends to translational research and nursing science, emphasizing the application of scientific findings to clinical practice. This field is essential for addressing complex healthcare challenges today (Grady, 2010).
Complex Systems Science in Obesity and NCD Research
The application of complex systems science, including this compound, is gaining attention in obesity and noncommunicable chronic disease research. This approach can inform interventions and strategies for these global health challenges (Wang et al., 2014).
Propriétés
Nom IUPAC |
Unknown |
|---|---|
SMILES |
Unknown |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ASN001; ASN-001; AS N001. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-5-fluoro-N-methyl-3-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B1192092.png)







